S-Pantoprazole sodium trihydrate

stereoselective pharmacokinetics chiral PPI preclinical ADME

Racemic pantoprazole introduces pharmacokinetic variability due to CYP2C19-mediated R-enantiomer metabolism. S-Pantoprazole sodium trihydrate (CAS 1416988-58-3) is the purified S-enantiomer with reduced metabolic dependence. - **Dose advantage:** 20 mg achieves efficacy equivalent to 40 mg racemic pantoprazole (1:2 ratio). - **Enantioselective studies:** Validated chiral reference standard for LC-MS/MS bioanalysis. - **Crystalline form:** Defined trihydrate; process below 40°C, light-protect packaging.

Molecular Formula C16H20F2N3NaO7S
Molecular Weight 459.4 g/mol
CAS No. 1416988-58-3
Cat. No. B12376470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Pantoprazole sodium trihydrate
CAS1416988-58-3
Molecular FormulaC16H20F2N3NaO7S
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.O.O.[Na+]
InChIInChI=1S/C16H14F2N3O4S.Na.3H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;;;/h3-7,15H,8H2,1-2H3;;3*1H2/q-1;+1;;;/t26-;;;;/m0..../s1
InChIKeyOKZZKXNJLARKFM-UFEULDPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Pantoprazole Sodium Trihydrate: Product Overview


S-Pantoprazole sodium trihydrate (CAS 1416988-58-3) is the isolated S-enantiomer and sodium salt trihydrate form of the substituted benzimidazole proton pump inhibitor (PPI) pantoprazole [1]. As a chiral PPI, it belongs to a class of compounds that irreversibly inhibit the gastric H+/K+-ATPase enzyme system at the secretory surface of parietal cells, thereby suppressing both basal and stimulated gastric acid secretion [2]. The compound is utilized in pharmaceutical development for acid-related disorders and serves as a reference standard for enantioselective analytical method validation [3]. Its defined stereochemistry and hydration state (trihydrate) establish specific procurement requirements distinct from racemic pantoprazole sodium preparations.

Workflow Chiral reference standard for enantioselective PPI studies
Target Proton pump inhibition research in gastric parietal cell models
Control Stereochemical-control and hydrate-form characterization studies

S-Pantoprazole Sodium Trihydrate: Racemate Limitations


Racemic pantoprazole sodium contains a 1:1 mixture of S- and R-enantiomers that exhibit fundamentally different pharmacokinetic behaviors and metabolic fates in vivo, rendering substitution scientifically invalid for stereoselective studies [1]. The two enantiomers demonstrate distinct metabolic clearance rates via cytochrome P450 isoforms, with S-pantoprazole showing 4-fold lower intrinsic clearance for 5′-O-demethyl metabolite formation compared to R-pantoprazole in liver microsomes [2]. Furthermore, the R-enantiomer can undergo chiral inversion or differential protein binding that introduces uncontrolled variables in enantioselective analytical method development [3]. For procurement decisions where enantiomeric purity, batch-to-batch stereochemical consistency, or defined hydration stoichiometry are required specifications—such as in chiral chromatography method validation, pharmacogenomic investigations of CYP2C19 polymorphisms, or stereoselective pharmacokinetic studies—only the isolated S-enantiomer with validated trihydrate form provides the necessary material identity.

Risk factor Stereoselective pharmacokinetics Hydrate crystal form stability CYP2C19 genotype dependence
This product S-enantiomer: slower elimination, higher AUC in rat models Trihydrate: reversible transition at ~40°C, defined photostability profile S-enantiomer: reduced CYP2C19 metabolic dependence reported
Racemate / alternative Racemic pantoprazole: R-enantiomer cleared faster; AUC profile may differ Hemipentahydrate: superior photostability; distinct thermal behavior R-enantiomer: metabolism impaired to greater extent in poor metabolizers
Why substitution may shift Enantiomeric exposure ratio may not transfer directly; requires chiral method review Solid-form stability and processing conditions may not reproduce across hydrates Genotype-response context may differ; class-level data require source-specific review

S-Pantoprazole Sodium Trihydrate: Comparative Evidence


Systemic Exposure Advantage in Rats

In a direct head-to-head preclinical study administering racemic pantoprazole to rats, S-pantoprazole exhibited substantially greater systemic exposure than R-pantoprazole [1]. The mean area under the curve (AUC) value for S-pantoprazole was 1.5 times greater than that of R-pantoprazole following oral administration of racemic pantoprazole at 20 mg/kg. Additionally, statistically significant differences were observed in elimination rate constant (ke, p < 0.05), elimination half-life (t1/2, p < 0.01), and mean residence time (MRT, p < 0.01) between the two enantiomers [2]. These differences were attributed to enantioselective metabolism across multiple CYP-mediated pathways.

Rat plasma exposure
Head-to-head
1.5× higher AUC
S-pantoprazole vs. R-pantoprazole (20 mg/kg oral racemate, rat)
Supports enantiomeric exposure model review
Slower elimination; prolonged residence time reported; p < 0.05 for rate constant
stereoselective pharmacokinetics chiral PPI preclinical ADME

Lower Intrinsic Clearance via CYP450 Pathway

In vitro metabolism studies in rat liver microsomes revealed substantial enantioselective differences in intrinsic clearance (CLint) across three metabolic pathways [1]. The CLint for formation of the 5′-O-demethyl metabolite from S-pantoprazole was 4-fold lower than that from R-pantoprazole. Conversely, the CLint values for sulfone and 6-hydroxy metabolite formation were higher from S-pantoprazole. The sum of CLint for all three metabolites was 3.06 mL/min/mg protein for S-pantoprazole versus 4.82 mL/min/mg protein for R-pantoprazole, indicating overall slower hepatic metabolism of the S-enantiomer [2].

Metabolic clearance
Head-to-head
lower CLint
5′-O-demethylation pathway in rat liver microsomes
Total summed CLint: 3.06 vs. 4.82 mL/min/mg protein
Supports metabolic pathway-response context
Complex profile: higher clearance for sulfone/6-hydroxy routes; NADPH-fortified system
enantioselective metabolism CYP2C19 drug metabolism

Clinical Equivalence to Racemate in Reflux Esophagitis

In a randomized, open-label, positive-control clinical trial of 30 healthy Chinese subjects, single oral administration of 40 mg S-pantoprazole sodium enteric-coated tablets produced substantially higher plasma exposure than 40 mg racemic pantoprazole sodium enteric-coated tablets [1]. The Cmax for 40 mg S-pantoprazole sodium was 2,756 ± 1,024 ng/mL versus 1,536 ± 615 ng/mL for 40 mg racemic pantoprazole sodium—a 1.79-fold difference. The AUC0-t for 40 mg S-pantoprazole sodium was 7,383 ± 3,785 h·ng·mL⁻¹ versus 3,276 ± 1,302 h·ng·mL⁻¹ for 40 mg racemic pantoprazole sodium—a 2.25-fold difference [2].

Endoscopic endpoint
Head-to-head
S-PPI 20 mg vs. racemic 40 mg
4-week healing 85% vs. 84%
8-week healing 94% vs. 97%
Multi-center, randomized, double-blind trial; n=67/62 per protocol
Reported endoscopic endpoint context
No statistically significant difference; Los Angeles classification; research model context
clinical pharmacokinetics bioavailability dose proportionality

Faster Acid Suppression Onset vs. Racemate

In the same clinical trial (n=30 healthy subjects), intragastric pH was monitored continuously for 24 hours following single oral administration [1]. The percentage of time that intragastric pH remained above 4.0 was 45.37% ± 9.61% for 40 mg S-pantoprazole sodium enteric-coated tablets compared with 32.63% ± 14.63% for 40 mg racemic pantoprazole sodium enteric-coated tablets—representing a 12.74 percentage-point absolute increase [2]. After multiple administrations, the pH >4 time percentage was 50.76% ± 10.63% for 40 mg S-pantoprazole sodium versus 41.67% ± 7.1% for racemic pantoprazole sodium.

Intragastric pH onset
Head-to-head
Levo-PPI 20 mg vs. racemic 40 mg
40–115 min pH Significantly higher (p < 0.05)
Randomized controlled trial; n=15/group; 7-day GERD patients; 24-hour ambulatory pH monitoring
Reported pH endpoint context
First-dose onset-response interpretation; day-7 no significant difference between groups
acid suppression pharmacodynamics intragastric pH monitoring

Trihydrate vs. Hemipentahydrate Solid-State Stability

A phase I clinical study evaluating single and multiple intravenous doses of S-pantoprazole sodium in healthy Chinese subjects demonstrated linear, dose-proportional pharmacokinetics across the 20-80 mg range [1]. Maximum plasma concentration and area under the concentration-time curve increased proportionally with dose. Critically, a validated chiral LC-MS/MS method confirmed that no chiral inversion occurred during sample storage, preparation, or analysis—meaning the S-enantiomer remains stereochemically stable and does not convert to the R-enantiomer in vivo or ex vivo [2].

Hydrate stability
Head-to-head
Trihydrate vs. hemipentahydrate
Thermal transition ~40°C to hemipentahydrate
Photostability Inferior to hemipentahydrate (4500 ± 500 lx)
XRD, TGA, IR; reversible humidity transition; near-identical crystal structures
Supports solid-form selection context
Processing temperature control required; light-protective packaging recommended
intravenous PPI dose proportionality chiral stability

Reduced CYP2C19 Genotype Dependence

A high-performance liquid chromatography method using sulfobutylether-beta-cyclodextrin as a chiral mobile phase additive was developed and validated specifically for determining the enantiomeric impurity (R-pantoprazole) in S-(−)-pantoprazole bulk drug substance [1]. The method achieves baseline resolution of pantoprazole enantiomers and provides a quantifiable acceptance criterion for enantiomeric purity. This analytical capability is essential for batch release testing, stability studies, and regulatory documentation of S-pantoprazole sodium trihydrate material identity.

CYP2C19 genotype
Class-level
S-enantiomer less genotype-dependent
R(+)-pantoprazole Clearance impaired to greater extent in PMs
Human subjects; CYP2C19 extensive vs. poor metabolizers; single oral racemate doses 40–80 mg
Reported genotype-response context
Class-level inference from PPI class data; source-specific review recommended
chiral chromatography enantiomeric purity analytical method validation

S-Pantoprazole Sodium Trihydrate: Research and Industrial Applications


Low-Dose PPI Formulation Development

S-Pantoprazole sodium trihydrate is the essential material for stereoselective pharmacokinetic investigations requiring isolated enantiomer administration. Based on evidence of 1.5-fold higher AUC and 4-fold lower CYP-mediated clearance versus R-pantoprazole [1], this compound enables researchers to isolate S-enantiomer-specific absorption, distribution, metabolism, and excretion (ADME) parameters without confounding from the R-enantiomer present in racemic pantoprazole. This is particularly critical for pharmacogenomic studies evaluating CYP2C19 polymorphism effects, where differential metabolism of S- versus R-enantiomers would otherwise confound genotype-phenotype correlations [2].

Fixed-Dose Combination Product Development

S-Pantoprazole sodium trihydrate serves as the primary reference standard for developing and validating enantioselective analytical methods, including chiral HPLC and LC-MS/MS assays for pantoprazole enantiomer quantification in biological matrices [1]. The validated chiral separation method using sulfobutylether-beta-cyclodextrin enables accurate determination of R-pantoprazole as an enantiomeric impurity in S-pantoprazole bulk material [2]. Procurement of high-purity S-pantoprazole sodium trihydrate with documented enantiomeric excess (e.g., ≥98% purity specification) is required for method qualification and batch release testing in regulated pharmaceutical development environments .

Solid-State Characterization and Polymorph Screening

S-Pantoprazole sodium trihydrate is the active pharmaceutical ingredient (API) for developing single-enantiomer PPI formulations intended for clinical investigation. The compound has demonstrated linear dose-proportional pharmacokinetics across 20-80 mg doses with 2.25-fold higher AUC and 12.74 percentage-point greater intragastric pH >4 time compared to racemic pantoprazole sodium at equivalent 40 mg doses [1]. These quantitative exposure-response relationships establish the basis for dose selection in clinical trial protocols evaluating S-pantoprazole sodium for acid-related disorders. The trihydrate form provides defined hydration stoichiometry essential for formulation consistency and regulatory documentation [2].

CYP2C19 Pharmacogenomics and PPI Response

S-Pantoprazole sodium trihydrate is the requisite substrate for in vitro metabolism studies investigating enantioselective CYP-mediated biotransformation. The 4-fold lower intrinsic clearance for 5′-O-demethyl metabolite formation from S-pantoprazole versus R-pantoprazole in liver microsomes [1] provides a quantifiable benchmark for evaluating CYP2C19 and CYP3A4 isoform contributions to PPI metabolism. Use of the isolated S-enantiomer eliminates the confounding variable of differential R-enantiomer metabolism, enabling precise determination of enzyme kinetic parameters (Km, Vmax, CLint) and more accurate prediction of drug-drug interaction liability for S-pantoprazole-containing formulations [2].

Application
Selection Property
Validation Focus
Enantioselective PPI formulation research
S-enantiomer dose-ratio context
Endpoint-response ratio review
Solid-state hydrate characterization
Trihydrate crystal-form stability profile
Thermal transition and photostability endpoints
CYP2C19 pharmacogenomics research
Genotype-response context
Metabolic pathway interpretation
Chiral analytical method development
Chiral reference standard
Enantiomer-specific quantification
Fixed-dose combination formulation studies
API mass-reduction context
Formulation compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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